N-Octadecylsulfamide: A Technical Guide to Chemical Properties and Biological Activity
N-Octadecylsulfamide: A Technical Guide to Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of N-octadecylsulfamide and its closely related analogs. Due to the limited availability of data on N-octadecylsulfamide itself, this document leverages information on its well-studied derivative, N-octadecyl-N'-propylsulfamide, to offer a comprehensive understanding of this class of compounds.
Physicochemical Characteristics
While specific quantitative data for N-octadecylsulfamide remains largely unreported in scientific literature, the properties of its N'-propyl analog provide valuable insights.
Table 1: Physicochemical Properties of N-octadecyl-N'-propylsulfamide
| Property | Value | Reference |
| CAS Number | 925891-74-3 | [1] |
| Molecular Formula | C₂₁H₄₆N₂O₂S | |
| Molecular Weight | 390.67 g/mol |
Spectroscopic Profile
Detailed spectroscopic data for N-octadecylsulfamide is not currently available. However, based on its chemical structure, the following spectral characteristics can be anticipated:
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¹H NMR: Expected signals would include those for the long alkyl chain (-(CH₂)₁₆-), a terminal methyl group (CH₃), the methylene group adjacent to the sulfamide nitrogen, and exchangeable protons of the sulfamide NH groups.
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¹³C NMR: A series of signals corresponding to the carbons of the octadecyl chain.
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹), and the characteristic asymmetric and symmetric S=O stretching of the sulfonyl group (around 1350 and 1150 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) with fragmentation patterns corresponding to the aliphatic chain and the sulfamide moiety.
Synthesis and Experimental Protocols
A definitive, step-by-step protocol for the synthesis of N-octadecylsulfamide is not readily found in published literature. However, a plausible and adaptable synthetic strategy can be derived from general methods for the synthesis of N-substituted sulfamides.
Proposed Synthesis of N-octadecylsulfamide
The synthesis would likely proceed via a two-step process involving the formation of a sulfamoyl chloride intermediate, followed by reaction with the desired amine.
Step 1: Synthesis of Octadecylsulfamoyl Chloride
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In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve octadecylamine in a suitable anhydrous solvent (e.g., dichloromethane).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sulfuryl chloride (SO₂Cl₂) to the cooled solution.
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Introduce a non-nucleophilic base, such as triethylamine, to scavenge the hydrochloric acid byproduct.
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Allow the reaction to proceed for several hours at room temperature.
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Upon completion, wash the reaction mixture sequentially with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude octadecylsulfamoyl chloride.
Step 2: Formation of N-octadecylsulfamide
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Dissolve the crude octadecylsulfamoyl chloride in an appropriate inert solvent.
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Cool the solution to 0 °C.
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Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
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Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.
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Perform an aqueous workup, washing with dilute acid and brine.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to obtain pure N-octadecylsulfamide.
Biological Activity Assessment: PPARα Reporter Assay
The biological activity of N-octadecylsulfamide analogs as PPARα agonists can be determined using a cell-based reporter gene assay.
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Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).
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Compound Administration: Following transfection, treat the cells with varying concentrations of the test compound (N-octadecylsulfamide analog). Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.
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Luciferase Activity Measurement: After an incubation period of 24 hours, lyse the cells and measure the luciferase activity using a luminometer.
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Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value from the resulting dose-response curve.
Biological Role and Signaling Pathway
N-octadecyl-N'-propylsulfamide has been identified as a selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[2]
Activation of PPARα by a ligand initiates a cascade of molecular events. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport and oxidation, ultimately leading to a reduction in circulating lipid levels.
Experimental and logical Workflows
The investigation of novel N-octadecylsulfamide derivatives typically follows a structured workflow from synthesis to biological characterization.
